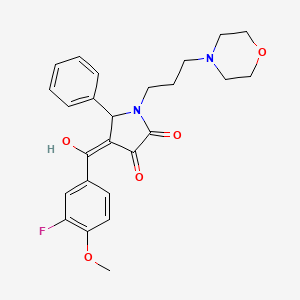
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include substituted benzoyl chlorides, morpholine derivatives, and phenyl-substituted pyrroles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one include other pyrrolone derivatives with different substituents. Examples may include:
- 4-(3-Chloro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
- 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-piperidinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C31H31FN2O6, with a molecular weight of 546.6 g/mol. The IUPAC name is (4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione. The structure includes functional groups such as fluorine, methoxy, and morpholine, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C31H31FN2O6 |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | (4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
| CAS Number | 1205192-83-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in modulating metabolic pathways.
Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways that are vital for cellular communication and function.
Protein Interaction Disruption: By interfering with protein-protein interactions, the compound may alter physiological processes, particularly in cancer biology where such interactions are critical.
Biological Activity
Research indicates that compounds structurally related to This compound exhibit a range of biological activities:
- Anticancer Activity: Studies have shown that similar pyrrole derivatives can disrupt the interaction between proteins involved in cancer progression, such as annexin A2 and S100A10 . These interactions are significant in breast cancer cell lines, suggesting a potential therapeutic application in oncology.
- Anti-inflammatory Properties: Compounds in this class have been investigated for their ability to modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.
- Antimicrobial Effects: Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological applications.
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: Inhibition of Annexin A2-S100A10 Interaction
In a study focused on small molecule inhibitors targeting the annexin A2-S100A10 protein interaction, compounds similar to the target compound were found to effectively disrupt this interaction in vitro. This disruption was correlated with reduced cell proliferation in MDA-MB-231 breast cancer cells .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis identified key pharmacophoric features necessary for biological activity. The presence of hydrophobic regions within the binding pocket was critical for effective inhibition .
Properties
CAS No. |
609796-29-4 |
|---|---|
Molecular Formula |
C25H27FN2O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27FN2O5/c1-32-20-9-8-18(16-19(20)26)23(29)21-22(17-6-3-2-4-7-17)28(25(31)24(21)30)11-5-10-27-12-14-33-15-13-27/h2-4,6-9,16,22,29H,5,10-15H2,1H3/b23-21+ |
InChI Key |
ZVDFKWADIVXXDI-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















